molecular formula C14H11NaO4S B15178390 Sodium p-benzoyltoluene-alpha-sulphonate CAS No. 78697-20-8

Sodium p-benzoyltoluene-alpha-sulphonate

Cat. No.: B15178390
CAS No.: 78697-20-8
M. Wt: 298.29 g/mol
InChI Key: NUFPFGYOLACNDJ-UHFFFAOYSA-M
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Description

Sodium p-benzoyltoluene-alpha-sulphonate (CAS No. 78697-20-8) is an organosulfonate compound characterized by a toluene backbone substituted with a benzoyl group and a sulfonate group at the alpha position. Its molecular structure suggests enhanced solubility in polar solvents due to the ionic sulfonate group, while the benzoyl moiety may contribute to aromatic reactivity. The compound is produced industrially with a purity of 99% and is packaged in 25 kg cardboard drums, indicating its use in bulk chemical processes .

Properties

CAS No.

78697-20-8

Molecular Formula

C14H11NaO4S

Molecular Weight

298.29 g/mol

IUPAC Name

sodium;(4-benzoylphenyl)methanesulfonate

InChI

InChI=1S/C14H12O4S.Na/c15-14(12-4-2-1-3-5-12)13-8-6-11(7-9-13)10-19(16,17)18;/h1-9H,10H2,(H,16,17,18);/q;+1/p-1

InChI Key

NUFPFGYOLACNDJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium p-benzoyltoluene-alpha-sulphonate typically involves the sulfonation of p-benzoyltoluene. The process begins with the reaction of p-benzoyltoluene with sulfur trioxide or chlorosulfonic acid, leading to the formation of the sulfonic acid derivative. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt form .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient mixing techniques helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium p-benzoyltoluene-alpha-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfinate derivatives, and various substituted benzoyltoluene compounds .

Scientific Research Applications

Sodium p-benzoyltoluene-alpha-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium p-benzoyltoluene-alpha-sulphonate involves its interaction with various molecular targets. The sulfonate group enhances the compound’s solubility and reactivity, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Sodium p-benzoyltoluene-alpha-sulphonate with three related sulfonates:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 78697-20-8 C₁₄H₁₁NaO₄S* ~298* Toluene + benzoyl + sulfonate (alpha)
Sodium p-toluenesulfonate 657-84-1 C₇H₇NaSO₃ 194.18 Toluene + sulfonate (para)
Sodium benzenesulphonate 515-42-4 C₆H₅NaSO₃ 178.08 Benzene + sulfonate
N-Aryl-p-toluene sulfonates (e.g., compound 3) N/A Variable Variable (e.g., ~300–400) Toluene + sulfonate + aryl/alkyl substituents

Physicochemical Properties

  • Solubility :
    • This compound: Likely high water solubility due to the sulfonate group, similar to Sodium p-toluenesulfonate (freely soluble in water) .
    • N-Aryl derivatives: Reduced solubility in water compared to simpler sulfonates due to bulky substituents .
  • Thermal Stability : Sulfonates generally exhibit stability up to 200–300°C, but benzoyl-containing variants may decompose at lower temperatures due to the labile ketone group.

Biological Activity

Sodium p-benzoyltoluene-alpha-sulphonate, a sulfonated derivative of benzoyltoluene, has garnered attention due to its potential applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, focusing on its toxicity, efficacy as a surfactant, and potential therapeutic roles.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a benzoyltoluene backbone. This chemical structure contributes to its surfactant properties, allowing it to interact effectively with biological membranes and other hydrophobic substances.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Toxicity : Studies indicate that this compound exhibits low toxicity levels in various organisms. For instance, acute toxicity tests on aquatic species show LC50 values ranging from 0.3 mg/L to 21 mg/L, with longer-chain variants being more toxic .
  • Surfactant Properties : The compound acts as an effective surfactant, reducing interfacial tension in various systems. Its performance is comparable to that of other surfactants like sodium dodecylbenzene sulfonate (SDBS) and sodium lignosulfonate .
  • Antimicrobial Activity : Research has demonstrated that this compound can enhance the inactivation of bacteria when combined with singlet oxygen, indicating potential applications in antimicrobial formulations .

1. Environmental Impact Study

A study investigating the environmental impact of this compound revealed its biodegradability and low accumulation in aquatic organisms. The research found that the compound does not significantly affect the growth of common plants such as tomatoes and barley at concentrations up to 40 mg/L .

2. Enhanced Oil Recovery (EOR)

In enhanced oil recovery applications, this compound was compared with other surfactants for its ability to reduce interfacial tension between crude oil and water. Results indicated that it significantly improved oil recovery rates due to its superior surfactant characteristics .

Toxicological Data

Efficacy as a Surfactant

  • Interfacial Tension Reduction : The compound effectively reduces interfacial tension below critical levels necessary for oil recovery processes. Comparative studies show it performs similarly to traditional surfactants like SDBS but with potentially lower environmental impact .

Data Tables

PropertyThis compoundSodium Dodecylbenzene Sulfonate (SDBS)
LC50 (mg/L)0.3 - 215 - 15
Interfacial Tension (mN/m)0.0030.005
BiodegradabilityHighModerate
Skin IrritationSlightModerate

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